molecular formula C29H24ClFN4O4S B2536928 1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide CAS No. 450372-08-4

1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide

Cat. No.: B2536928
CAS No.: 450372-08-4
M. Wt: 579.04
InChI Key: KTGCSKUNCZERDL-UHFFFAOYSA-N
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Description

1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H24ClFN4O4S and its molecular weight is 579.04. The purity is usually 95%.
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Biological Activity

The compound 1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex molecule that belongs to the quinazoline family. Quinazolines and their derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of the specified compound based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C23H22ClFN3O3SC_{23}H_{22}ClFN_3O_3S, with a molecular weight of approximately 465.95 g/mol. The structural complexity arises from the combination of piperidine, quinazoline, and thioether functionalities, which contribute to its pharmacological properties.

Anticancer Activity

Quinazoline derivatives have shown significant potential as anticancer agents. Research indicates that compounds similar to the target molecule exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that quinazoline derivatives can inhibit cell proliferation in liver cancer (HepG2) and breast cancer (MCF-7) cell lines with IC50 values ranging from 10.82 to 31.85 μM/L .

Table 1: IC50 Values of Related Quinazoline Derivatives Against Cancer Cell Lines

Compound IDCell LineIC50 (μM/L)
Compound 18HepG210.82
Compound 19MCF-713.46
Compound 23HepG27.09
Compound 24MCF-710.58

These results suggest that modifications in the quinazoline structure can enhance anticancer activity, possibly through interactions with key cellular pathways involved in tumor growth.

Anti-inflammatory Activity

The incorporation of specific moieties into quinazoline structures has been linked to enhanced anti-inflammatory activity. Studies indicate that compounds containing thioether groups can exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . The addition of a sulfur bridge at strategic positions within the molecule may improve binding interactions with COX active sites.

Mechanistic Insights

The biological activity of quinazoline derivatives is often attributed to their ability to interact with various molecular targets:

  • Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of kinases and other enzymes involved in cancer progression.
  • Receptor Modulation : Some compounds have been shown to modulate receptor activities, such as platelet-derived growth factor (PDGF) receptors, which are implicated in tumor angiogenesis .
  • Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through mitochondrial pathways, enhancing their therapeutic potential.

Case Studies

A notable study evaluated a series of quinazoline derivatives for their anticancer activity against different cell lines, revealing that structural modifications significantly influenced their potency . For instance, the introduction of a thiosemicarbazide moiety improved activity against HepG2 and MCF-7 cell lines compared to standard chemotherapeutics like doxorubicin.

Properties

IUPAC Name

1-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClFN4O4S/c30-20-4-1-17(2-5-20)25(36)16-40-29-33-24-15-19(27(38)34-13-11-18(12-14-34)26(32)37)3-10-23(24)28(39)35(29)22-8-6-21(31)7-9-22/h1-10,15,18H,11-14,16H2,(H2,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGCSKUNCZERDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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